molecular formula C18H13N5O3 B2483395 N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-25-0

N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No. B2483395
CAS RN: 1396877-25-0
M. Wt: 347.334
InChI Key: MMTKZPDWRYQRDL-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, also known as OTTC, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anti-Cancer Potential

The compound exhibits promising anti-cancer properties. Researchers have found that it attenuates malignant behaviors in non-small cell lung cancer (NSCLC) by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . Specifically, it inhibits proliferation, migration, and invasion of NSCLC cell lines, induces cell cycle arrest, and promotes apoptosis. This application holds significant potential for cancer therapy.

Coumarin Derivative for Laser Dyes

Coumarins, including this compound, are attractive fluorescent molecules. Due to their high emission quantum yield, photo stability, and solubility in common solvents, they are widely used as laser dyes . The compound’s fluorescence properties make it valuable for applications in laser technology.

Plant Chemical Defense

In the plant kingdom, controlled hydroxylations of diterpenoids play a crucial role in chemical defense mechanisms. For instance, this compound’s hydroxylated form allows plants to defend against herbivores without causing autotoxicity. By inhibiting herbivore sphingolipid biosynthesis, it achieves effective defense while avoiding harm to the plant itself .

properties

IUPAC Name

2-(4-methylphenyl)-N-(2-oxochromen-3-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c1-11-6-8-13(9-7-11)23-21-16(20-22-23)17(24)19-14-10-12-4-2-3-5-15(12)26-18(14)25/h2-10H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTKZPDWRYQRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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